3,9-Diazabicyclo[3.3.2]decan-10-one

Catalog No.
S12566333
CAS No.
M.F
C8H14N2O
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,9-Diazabicyclo[3.3.2]decan-10-one

Product Name

3,9-Diazabicyclo[3.3.2]decan-10-one

IUPAC Name

3,9-diazabicyclo[3.3.2]decan-10-one

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c11-8-6-2-1-3-7(10-8)5-9-4-6/h6-7,9H,1-5H2,(H,10,11)

InChI Key

BWZHYLDHEREEEC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC(C1)NC2=O

3,9-Diazabicyclo[3.3.2]decan-10-one is a bicyclic compound characterized by its unique structure, which consists of a bicyclic framework containing two nitrogen atoms in the rings. Its molecular formula is C₈H₁₄N₂O, and it has a molecular weight of approximately 158.21 g/mol. The compound features a ketone functional group at the 10-position of the bicyclic system, which contributes to its reactivity and potential biological activity.

The structure can be represented as follows:

text
N / \ C C / \ C C | | C-------C \ / N---C=O

  • Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides or other functional derivatives.
  • Nucleophilic Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: It can engage in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

These reactions are significant for synthetic applications and modifications of the compound for various uses .

Research indicates that 3,9-Diazabicyclo[3.3.2]decan-10-one exhibits notable biological activities. It has been investigated for its potential as an antimicrobial agent and has shown promise in inhibiting certain bacterial strains. Additionally, its structure suggests possible interactions with neurotransmitter systems, which could imply neuropharmacological effects. Further studies are needed to fully elucidate its biological mechanisms and therapeutic potential .

Several synthesis methods for 3,9-Diazabicyclo[3.3.2]decan-10-one have been reported:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing amine and carbonyl functionalities under acidic or basic conditions.
  • Reduction Reactions: The compound can also be synthesized through the reduction of related bicyclic compounds or lactams.
  • Multi-step Synthesis: Some synthetic routes may involve multiple steps, including protection-deprotection strategies to achieve the desired bicyclic structure.

These methods highlight the versatility in synthesizing this compound for research and application purposes .

3,9-Diazabicyclo[3.3.2]decan-10-one finds applications in various fields:

  • Pharmaceuticals: Its potential as an antimicrobial and neuroactive agent makes it a candidate for drug development.
  • Chemical Research: It serves as an intermediate in organic synthesis, particularly in the development of more complex heterocycles.
  • Material Science: The compound's unique properties may allow it to be used in developing novel materials or catalysts.

These applications underline its significance in both academic research and industrial settings .

Interaction studies involving 3,9-Diazabicyclo[3.3.2]decan-10-one have focused on its binding affinity with various biological targets. Preliminary findings suggest that it may interact with neurotransmitter receptors, indicating possible effects on mood and cognition. Additionally, studies on its interaction with bacterial enzymes have shown promise in understanding its antimicrobial properties .

Several compounds share structural similarities with 3,9-Diazabicyclo[3.3.2]decan-10-one:

Compound NameStructural FeaturesUnique Characteristics
9-Azabicyclo[3.3.2]decan-10-oneSimilar bicyclic structureLacks one nitrogen atom compared to target
1,4-Diazabicyclo[2.2.2]octaneContains two nitrogen atomsDifferent ring size and connectivity
1-Methyl-3,9-diazabicyclo[3.3.2]decaneMethyl substitution on nitrogenAlters reactivity and biological activity

The uniqueness of 3,9-Diazabicyclo[3.3.2]decan-10-one lies in its specific arrangement of nitrogen atoms and the presence of a ketone group, which influences both its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

154.110613074 g/mol

Monoisotopic Mass

154.110613074 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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